molecular formula C6H5ClN2O2 B145470 2-Amino-6-chloronicotinic acid CAS No. 58584-92-2

2-Amino-6-chloronicotinic acid

Cat. No. B145470
CAS RN: 58584-92-2
M. Wt: 172.57 g/mol
InChI Key: INERBKPRIWEQRQ-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Tris(2-(2-methoxyethoxy)ethyl)amine (3.0 mL, 9.4 mmol) was added to a mixture of 2,6-dichloronicotinic acid (40 g (90% purity), 0.19 mol), acetamide (80 g, 1.4 mol), potassium carbonate (78 g, 0.56 mol), copper(I) chloride (0.93 g, 9.4 mmol) and xylene (80 mL), which was stirred overnight at 145° C. After cooling, copper(I) chloride (0.46 g, 4.6 mmol) was added to the reaction solution, which was stirred overnight at 145° C. After cooling the reaction solution to 105° C., water (100 mL) was added, the solution was stirred for 1 hour at the same temperature, and cooled down to room temperature. 5N hydrochloric acid (150 mL) was added, the solution was neutralized with a citric acid aqueous solution, then, ethyl acetate was added, and the solution was filtered through Celite pad. The organic layer was washed with brine, then, the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (ethyl acetate), recrystallization by the ethyl acetate-hexane was carried out to obtain the title compound (1.4 g, 8.3 mmol, 4.5%) as white crystal.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
78 g
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.46 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
4.5%

Identifiers

REACTION_CXSMILES
COCCOCC[N:8](CCOCCOC)CCOCCOC.Cl[C:24]1[N:32]=[C:31]([Cl:33])[CH:30]=[CH:29][C:25]=1[C:26]([OH:28])=[O:27].C(N)(=O)C.C(=O)([O-])[O-].[K+].[K+].Cl.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[Cu]Cl.C(OCC)(=O)C.O.C1(C)C(C)=CC=CC=1>[NH2:8][C:24]1[N:32]=[C:31]([Cl:33])[CH:30]=[CH:29][C:25]=1[C:26]([OH:28])=[O:27] |f:3.4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
78 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.93 g
Type
catalyst
Smiles
[Cu]Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
Quantity
0.46 g
Type
catalyst
Smiles
[Cu]Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
was stirred overnight at 145° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
was stirred overnight at 145° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction solution to 105° C.
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 hour at the same temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
the solution was filtered through Celite pad
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate), recrystallization by the ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.3 mmol
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 4.5%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.